molecular formula C8H11NO2 B13596342 3-(1-Cyanocyclobutyl)propanoicacid

3-(1-Cyanocyclobutyl)propanoicacid

Cat. No.: B13596342
M. Wt: 153.18 g/mol
InChI Key: MMJHIBVQLANDKM-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclobutyl)propanoic acid is an organic compound with the molecular formula C8H11NO2 This compound features a cyclobutyl ring with a cyano group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclobutyl)propanoic acid typically involves the reaction of cyclobutyl derivatives with cyanide sources under controlled conditions. One common method involves the reaction of cyclobutyl bromide with sodium cyanide in the presence of a suitable solvent, followed by hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(1-Cyanocyclobutyl)propanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanocyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Cyanocyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The propanoic acid moiety may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar functional groups but lacking the cyclobutyl ring.

    Cyclobutane derivatives: Compounds with a cyclobutyl ring but different functional groups.

    Cyano-substituted acids: Compounds with a cyano group and carboxylic acid functionality.

Uniqueness

3-(1-Cyanocyclobutyl)propanoic acid is unique due to the combination of a cyclobutyl ring, a cyano group, and a propanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1-cyanocyclobutyl)propanoic acid

InChI

InChI=1S/C8H11NO2/c9-6-8(3-1-4-8)5-2-7(10)11/h1-5H2,(H,10,11)

InChI Key

MMJHIBVQLANDKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCC(=O)O)C#N

Origin of Product

United States

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